Methyl 4-chloro-3,5-dimethylbenzoate
Overview
Description
“Methyl 4-chloro-3,5-dimethylbenzoate” is a chemical compound . It is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands .
Chemical Reactions Analysis
“Methyl 3,5-dimethylbenzoate”, a related compound, is reported as a precursor of "methyl-3,5-divinylbenzoate" . It may be used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols .Scientific Research Applications
Crystal Structure Analysis
Research on methyl 3,5-dimethylbenzoate, a closely related compound to methyl 4-chloro-3,5-dimethylbenzoate, has shown its application in crystal structure analysis. The crystals of methyl 3,5-dimethylbenzoate are composed of strands of C—H⋯O=C bonded molecules, which are further arranged into layers, demonstrating the compound's potential in crystallography and material science studies. This structural arrangement may have implications for understanding the molecular interactions and designing new materials with specific properties (Ebersbach, Seichter, & Mazik, 2022).
Microbial Metabolism
Another study highlights the microbial metabolism of dimethylbenzoates by Rhodococcus rhodochrous N75, demonstrating the bioconversion of 3,5-dimethylbenzoic acid via the ortho-pathway. This process leads to the formation of novel metabolites, indicating the role of methyl 4-chloro-3,5-dimethylbenzoate in studying microbial degradation pathways and potential applications in bioremediation or as a precursor for bio-based product synthesis (Schmidt, Cain, Rao, & Kirby, 1994).
Nucleophilic Substitution Reactions
In synthetic chemistry, the transformations of 4-chloro-3,5-dinitropyrazole and its derivatives under the action of nucleophiles have been studied, showcasing the compound's utility in creating 4-substituted 3,5-dinitropyrazoles. This research demonstrates the compound's importance in synthesizing novel organic molecules, potentially useful in materials science, pharmaceuticals, and agrochemicals (Dalinger, Vatsadze, Shkineva, Popova, & Shevelev, 2012).
Kinetic and Equilibrium Studies
The kinetics of reactions involving methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in various solvent mixtures have been explored. This research provides insights into the stability and reactivity of Meisenheimer complexes, contributing to a deeper understanding of nucleophilic substitution reactions in organic synthesis (Crampton & Greenhalgh, 1986).
Future Directions
properties
IUPAC Name |
methyl 4-chloro-3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCLGVDBHWQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3,5-dimethylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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